5-(Aminomethyl)-2-isopropylpyrimidin-4-amine
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Overview
Description
5-(Aminomethyl)-2-isopropylpyrimidin-4-amine is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method includes the use of reductive amination, where a pyrimidine aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
5-(Aminomethyl)-2-isopropylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another heterocyclic compound with similar aminomethyl functionality.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
Uniqueness
5-(Aminomethyl)-2-isopropylpyrimidin-4-amine is unique due to its specific pyrimidine ring structure combined with aminomethyl and isopropyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(aminomethyl)-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N4/c1-5(2)8-11-4-6(3-9)7(10)12-8/h4-5H,3,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
FNXMRAUHPNOZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)N)CN |
Origin of Product |
United States |
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